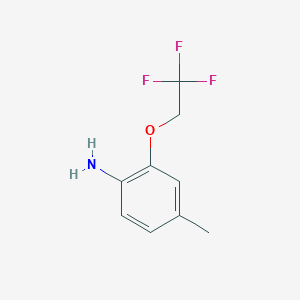

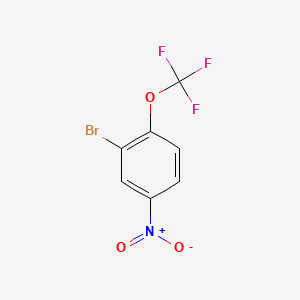

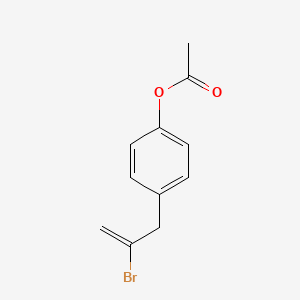

3-(4-Acetoxyphenyl)-2-bromo-1-propene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of a related compound, “methyl (E)-3-(4-acetoxyphenyl)acrylate”, involves reacting “methyl (E)-3-(4-hydroxyphenyl)acrylate” with acetic anhydride at 80 °C for 2 hours . The reaction is monitored by TLC and the product is obtained after cooling slowly .

Molecular Structure Analysis

The molecular structure of “methyl (E)-3-(4-acetoxyphenyl)acrylate” has been determined by X-ray diffraction . The compound crystallizes in the monoclinic crystal system in space group P 2 1 / c .

Aplicaciones Científicas De Investigación

Synthesis of Dioxolane Derivatives

3-(4-Acetoxyphenyl)-2-bromo-1-propene: can react with ethane-1,2-diol to produce 2-(4-acetoxyphenyl)-2-methyl-1,3-dioxolane . This reaction showcases the compound’s utility in synthesizing dioxolane derivatives, which are valuable in various chemical syntheses due to their stability and reactivity.

Development of Supramolecular Structures

Research indicates that derivatives of 3-(4-Acetoxyphenyl)-2-bromo-1-propene can be used to create complex supramolecular architectures . These structures have potential applications in the field of molecular engineering and nanotechnology, where precise molecular control is essential.

Crystal Engineering

The compound’s derivatives have been studied for their crystallographic properties, which is crucial for crystal engineering applications . Understanding the crystal structure of such compounds can lead to the development of new materials with desired physical and chemical properties.

Bronsted Acid Applications

As a Bronsted acid, 3-(4-Acetoxyphenyl)-2-bromo-1-propene can donate a proton in chemical reactions . This property is significant for catalysis in organic synthesis, where acids serve as catalysts to accelerate chemical reactions.

Research Use Only (RUO) Applications

The compound is designated for research use, meaning it’s used in laboratory research settings to explore new chemical reactions, synthesize new compounds, or study chemical properties .

Safety And Hazards

The safety data sheet for a related compound, “4-Methoxybenzyl alcohol”, indicates that it causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid getting the compound in eyes, on skin, or on clothing .

Direcciones Futuras

Chalcones and their analogues and derivatives have been widely synthesized to explore their potential uses, especially in anticancer drug discovery research . This suggests that “3-(4-Acetoxyphenyl)-2-bromo-1-propene” and related compounds may also have potential applications in drug discovery and other areas of research.

Propiedades

IUPAC Name |

[4-(2-bromoprop-2-enyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-8(12)7-10-3-5-11(6-4-10)14-9(2)13/h3-6H,1,7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLGAUZYGHOPNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CC(=C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641203 |

Source

|

| Record name | 4-(2-Bromoprop-2-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Acetoxyphenyl)-2-bromo-1-propene | |

CAS RN |

890097-87-7 |

Source

|

| Record name | 4-(2-Bromoprop-2-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1290865.png)